molecular formula C5H8ClNO3 B1330255 Ethyl (chloroacetyl)carbamate CAS No. 6092-47-3

Ethyl (chloroacetyl)carbamate

Cat. No. B1330255
Key on ui cas rn: 6092-47-3
M. Wt: 165.57 g/mol
InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

To a solution of 3-amino-6-iodopyridazine (27.0 g, 122 mmol) in N,N-dimethylacetamide (270 mL) were added ethyl (chloroacetyl)carbamate (32.4 g, 195 mmol) and disodium hydrogenphosphate (43.4 g, 305 mmol), and the mixture was stirred at 110° C. for 3 hr. After cooling the mixture to room temperature, water (810 mL) was added, and the precipitated crystals were filtrated, and washed with acetonitrile and ether to give the title compound (33.0 g, 81%) as a dark brown powder.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
disodium hydrogenphosphate
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
810 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([I:8])=[CH:6][CH:7]=1.Cl[CH2:10][C:11]([NH:13][C:14](=[O:18])[O:15][CH2:16][CH3:17])=O.P([O-])([O-])(O)=O.[Na+].[Na+].O>CN(C)C(=O)C>[I:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:10]=[C:11]([NH:13][C:14](=[O:18])[O:15][CH2:16][CH3:17])[N:1]=2)[N:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC=1N=NC(=CC1)I
Name
Quantity
32.4 g
Type
reactant
Smiles
ClCC(=O)NC(OCC)=O
Name
disodium hydrogenphosphate
Quantity
43.4 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
270 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
810 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtrated
WASH
Type
WASH
Details
washed with acetonitrile and ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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